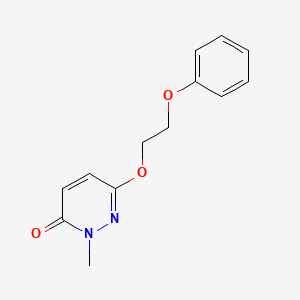![molecular formula C20H16N2O3S B4767034 4-methyl-3-nitro-N-[2-(phenylthio)phenyl]benzamide](/img/structure/B4767034.png)
4-methyl-3-nitro-N-[2-(phenylthio)phenyl]benzamide
Descripción general
Descripción
4-methyl-3-nitro-N-[2-(phenylthio)phenyl]benzamide, also known as MNPA, is a chemical compound that belongs to the class of benzamide derivatives. MNPA is a potent inhibitor of the enzyme, thioredoxin reductase (TrxR), which plays a crucial role in the regulation of cellular redox homeostasis. Due to its unique chemical structure and biochemical properties, MNPA has been extensively studied for its potential applications in scientific research.
Mecanismo De Acción
4-methyl-3-nitro-N-[2-(phenylthio)phenyl]benzamide inhibits TrxR by binding to the active site of the enzyme. TrxR is a key enzyme in the regulation of cellular redox homeostasis, which is necessary for the survival and proliferation of cancer cells. By inhibiting TrxR, 4-methyl-3-nitro-N-[2-(phenylthio)phenyl]benzamide disrupts the redox balance of cancer cells, leading to their death.
Biochemical and Physiological Effects:
4-methyl-3-nitro-N-[2-(phenylthio)phenyl]benzamide has been shown to have a variety of biochemical and physiological effects. In addition to its anticancer properties, 4-methyl-3-nitro-N-[2-(phenylthio)phenyl]benzamide has been shown to have anti-inflammatory and antioxidant properties. 4-methyl-3-nitro-N-[2-(phenylthio)phenyl]benzamide has also been shown to inhibit the growth of several bacterial and fungal strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 4-methyl-3-nitro-N-[2-(phenylthio)phenyl]benzamide is its potency as a TrxR inhibitor. 4-methyl-3-nitro-N-[2-(phenylthio)phenyl]benzamide has been shown to be more potent than other TrxR inhibitors such as auranofin and curcumin. However, 4-methyl-3-nitro-N-[2-(phenylthio)phenyl]benzamide has some limitations as well. 4-methyl-3-nitro-N-[2-(phenylthio)phenyl]benzamide is a relatively new compound, and its long-term toxicity and pharmacokinetics are not well understood. Additionally, 4-methyl-3-nitro-N-[2-(phenylthio)phenyl]benzamide is not readily soluble in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 4-methyl-3-nitro-N-[2-(phenylthio)phenyl]benzamide. One area of research is the development of 4-methyl-3-nitro-N-[2-(phenylthio)phenyl]benzamide-based anticancer drugs. 4-methyl-3-nitro-N-[2-(phenylthio)phenyl]benzamide has shown promise as a potential anticancer agent, and further research is needed to determine its efficacy in vivo. Another area of research is the study of the mechanism of action of 4-methyl-3-nitro-N-[2-(phenylthio)phenyl]benzamide. Understanding how 4-methyl-3-nitro-N-[2-(phenylthio)phenyl]benzamide inhibits TrxR could lead to the development of more potent TrxR inhibitors. Additionally, the study of 4-methyl-3-nitro-N-[2-(phenylthio)phenyl]benzamide's anti-inflammatory and antioxidant properties could lead to the development of new therapies for a variety of diseases.
Aplicaciones Científicas De Investigación
4-methyl-3-nitro-N-[2-(phenylthio)phenyl]benzamide has been extensively studied for its potential applications in scientific research. One of the major areas of research is cancer therapy. 4-methyl-3-nitro-N-[2-(phenylthio)phenyl]benzamide has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting TrxR activity. This makes it a potential candidate for the development of anticancer drugs.
Propiedades
IUPAC Name |
4-methyl-3-nitro-N-(2-phenylsulfanylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3S/c1-14-11-12-15(13-18(14)22(24)25)20(23)21-17-9-5-6-10-19(17)26-16-7-3-2-4-8-16/h2-13H,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMKBNGOBWYKRHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2SC3=CC=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-3-nitro-N-[2-(phenylsulfanyl)phenyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-chloro-7-[(2-chloro-6-fluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B4766959.png)

![2-{[(3-{[(4-chlorophenyl)amino]carbonyl}-4-ethyl-5-methyl-2-thienyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4766969.png)
![dimethyl 5-[(N,N-dimethylglycyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4766975.png)
![2-{[4-allyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclopentylacetamide](/img/structure/B4767009.png)
![2-(4-methoxyphenyl)-N-[3-(N-{[2-(4-propoxyphenyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]acetamide](/img/structure/B4767016.png)
![N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-2,4,6-trimethylbenzenesulfonamide](/img/structure/B4767021.png)
![5-propyl-N'-(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)-3-thiophenecarbohydrazide](/img/structure/B4767023.png)
![2-{3-[(4-isopropylphenoxy)methyl]phenyl}-7,9-dimethylpyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4767042.png)
![2-[4-bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]-N,N-diethylacetamide](/img/structure/B4767047.png)
![3-ethyl-5-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-1-methyl-2-thioxo-4-imidazolidinone](/img/structure/B4767048.png)
![2-{[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-benzylacetamide](/img/structure/B4767054.png)
![1-butyl-6-(1-ethyl-1H-pyrazol-4-yl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4767055.png)